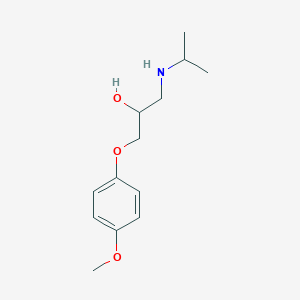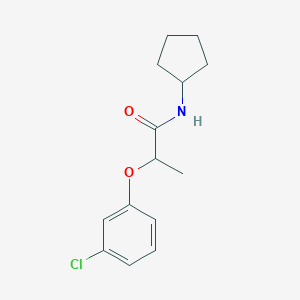
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol, also known as ICI-118,551, is a selective beta-2 adrenergic receptor antagonist. It is a widely studied compound in the field of pharmacology due to its potential therapeutic applications.
Wirkmechanismus
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol works by selectively blocking the beta-2 adrenergic receptors in the body. These receptors are responsible for regulating the dilation and constriction of the airways in the lungs, as well as the contraction and relaxation of the heart muscle. By blocking these receptors, 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol can help to reduce the symptoms of asthma and other respiratory disorders, as well as improve heart function in patients with cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol include a reduction in bronchospasm, an increase in airway diameter, and a decrease in mucus production in the lungs. It also helps to improve heart function by reducing heart rate and blood pressure. However, it should be noted that the effects of this compound are selective to the beta-2 adrenergic receptors and do not affect the other adrenergic receptors in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol in lab experiments is its selectivity for the beta-2 adrenergic receptors. This allows researchers to study the specific effects of blocking these receptors without affecting other adrenergic receptors in the body. However, one limitation of using this compound is its potential for off-target effects, particularly at high doses. Therefore, it is important to carefully control the dosage and concentration of the compound in lab experiments to avoid unwanted effects.
Zukünftige Richtungen
There are several future directions for the study of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol. One area of research is the development of more selective beta-2 adrenergic receptor antagonists with fewer off-target effects. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as diabetes and obesity. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different physiological systems in the body.
Synthesemethoden
The synthesis of 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol involves the reaction of 4-methoxyphenol with allyl bromide to form 4-allyloxyanisole. This compound is then reacted with isopropylamine to form 1-(isopropylamino)-4-allyloxybenzene. Finally, the compound is subjected to a reduction reaction using sodium borohydride to form 1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol.
Wissenschaftliche Forschungsanwendungen
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of asthma, chronic obstructive pulmonary disease (COPD), and other respiratory disorders. It is also being studied for its potential use in the treatment of heart failure, hypertension, and other cardiovascular diseases.
Eigenschaften
Produktname |
1-(Isopropylamino)-3-(4-methoxyphenoxy)-2-propanol |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
1-(4-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NO3/c1-10(2)14-8-11(15)9-17-13-6-4-12(16-3)5-7-13/h4-7,10-11,14-15H,8-9H2,1-3H3 |
InChI-Schlüssel |
MROZGJJLUZDWPG-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OC)O |
Kanonische SMILES |
CC(C)NCC(COC1=CC=C(C=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(3-methylphenoxy)methyl]-3-phenyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B253363.png)
![4-Chlorophenyl 1-methyl-1-(3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B253365.png)
![6-[(2-Methoxyphenoxy)methyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253366.png)
![6-(4-Methoxybenzyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B253367.png)

![2-[Isopropyl(methyl)amino]ethyl 3,4-dimethoxybenzoate](/img/structure/B253379.png)







